H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH
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Overview
Description
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH is a synthetic tetrapeptide that has garnered significant interest in the field of opioid receptor research. This compound is a derivative of the TIPP (Tyr-Tic-Phe-Phe) series, which are known for their potent and selective delta-opioid receptor antagonist properties . The structure of this compound includes 2,6-dimethyltyrosine (Dmt), tetrahydroisoquinoline-3-carboxylic acid (Tic), beta-methyl-cyclohexylalanine (beta-MeCha), and phenylalanine (Phe).
Preparation Methods
The synthesis of H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH involves multiple steps, starting with the preparation of individual amino acid derivatives. The synthetic route typically includes the following steps :
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Coupling Reactions: The protected amino acids are coupled sequentially using peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed to yield the final tetrapeptide.
Industrial production methods may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides.
Chemical Reactions Analysis
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions can be used to break disulfide bonds or reduce other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the amino acid side chains.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH has several scientific research applications, including:
Opioid Receptor Research: The compound is used to study the binding characteristics and structure-activity relationships of delta-opioid receptor antagonists.
Pharmacological Studies: It is employed in pharmacological assays to evaluate its potency, selectivity, and efficacy in activating or inhibiting opioid receptors.
Drug Development: The compound serves as a lead compound for the development of new analgesics with reduced side effects and lower potential for tolerance and dependence.
Mechanism of Action
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH exerts its effects by binding to delta-opioid receptors. The binding of the compound to these receptors inhibits the activation of G-proteins, which in turn modulates the downstream signaling pathways involved in pain perception and analgesia . The molecular targets include the delta-opioid receptors, and the pathways involved are primarily related to G-protein-coupled receptor signaling .
Comparison with Similar Compounds
H-Dmt-Tic-(2R,3R)-beta-MeCha-Phe-OH is unique compared to other similar compounds due to its specific substitutions at the amino acid residues. Similar compounds include:
H-Tyr-Tic-Phe-Phe-OH: The prototype compound in the TIPP series, known for its delta-opioid receptor antagonist properties.
H-Dmt-Tic-Phe-Phe-OH: A derivative with 2,6-dimethyltyrosine at the N-terminus, similar to this compound but without the beta-methyl-cyclohexylalanine substitution.
H-Dmt-Tic-(2S,3S)-beta-MeCha-Phe-OH: An isomer of this compound with different stereochemistry at the beta-methyl-cyclohexylalanine residue.
The unique substitutions in this compound contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C40H50N4O6 |
---|---|
Molecular Weight |
682.8 g/mol |
IUPAC Name |
(2S)-2-[[(2R,3R)-2-[[2-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-3-cyclohexylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C40H50N4O6/c1-24-18-31(45)19-25(2)32(24)22-33(41)39(48)44-23-30-17-11-10-16-29(30)21-35(44)37(46)43-36(26(3)28-14-8-5-9-15-28)38(47)42-34(40(49)50)20-27-12-6-4-7-13-27/h4,6-7,10-13,16-19,26,28,33-36,45H,5,8-9,14-15,20-23,41H2,1-3H3,(H,42,47)(H,43,46)(H,49,50)/t26-,33+,34+,35?,36-/m1/s1 |
InChI Key |
GWHRSTGESQKJIQ-RUXLTPPNSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N2CC3=CC=CC=C3CC2C(=O)N[C@H]([C@H](C)C4CCCCC4)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)N)C)O |
Canonical SMILES |
CC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(C(C)C4CCCCC4)C(=O)NC(CC5=CC=CC=C5)C(=O)O)N)C)O |
Origin of Product |
United States |
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